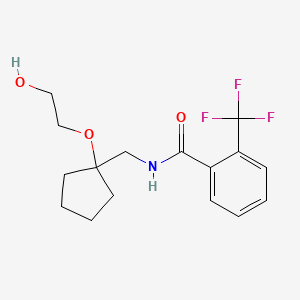
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and is being developed as a potential treatment for various B-cell malignancies.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Research has explored the synthesis of benzamides and naphthamides with 2,2,2-trifluoroethoxy ring substituents, evaluated for their potential antiarrhythmic properties. The variation in the amide side chain shows flexibility without significantly affecting the activity, illustrating the compound's versatility in synthesis (Banitt, Coyne, Schmid, & Mendel, 1975).
Structural Characterization : The design and structural characterization of monoamine-monoamide bis(thiol) oxo complexes of technetium(V) and rhenium(V) involve novel ligand systems, demonstrating the compound's role in forming complex metal oxo products. This study highlights the compound's utility in the creation of intricate molecular structures with potential application in imaging and diagnostics (O’Neil, Wilson, & Katzenellenbogen, 1994).
Biological Activity and Applications
Antiproliferative Activity : Investigations into amine, amino acid, and dipeptide-coupled benzamides for potential sigma-1 receptor agonist activity have shown significant cytotoxic activities against cancer cell lines. This research indicates the compound's potential as a basis for designing new cancer therapeutics (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Chemical Transformation and Stability : The study of N-acyl and N-alkoxycarbonyl amide derivatives assesses their suitability as prodrugs for amide functionality in drug substances and bioactive peptides. These derivatives' chemical stability and enzymatic hydrolysis profiles provide insight into their potential applications in drug development and delivery systems (Kahns & Bundgaard, 1991).
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)13-6-2-1-5-12(13)14(22)20-11-15(23-10-9-21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLNCAVUBCNVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

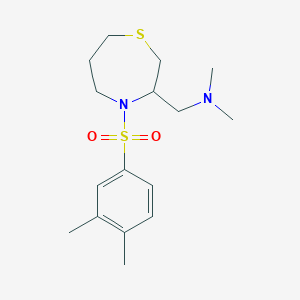
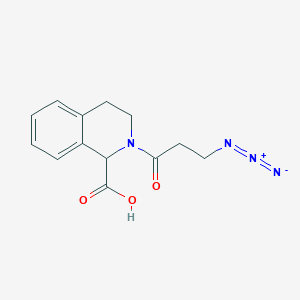
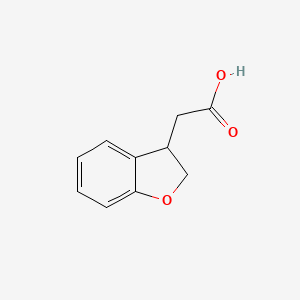
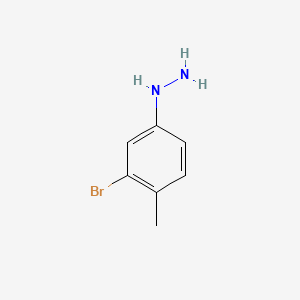

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)
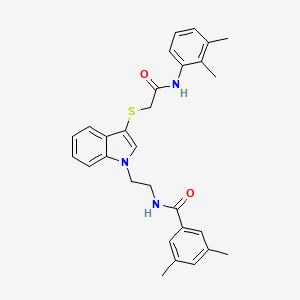
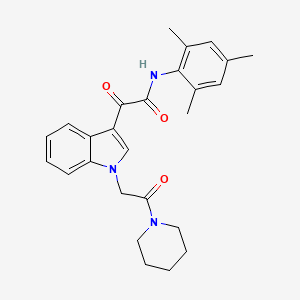
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)
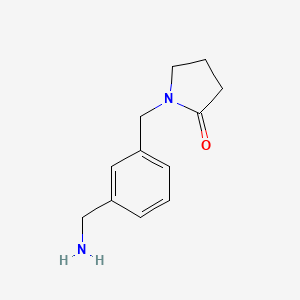
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)